Lys-Pro-AMC diTFA
Description
Evolution of Peptide-Based Fluorogenic Reporters in Protease Research
The development of fluorogenic substrates traces back to mid-20th-century efforts to overcome the limitations of chromogenic assays, which relied on absorbance changes and lacked sensitivity for low-abundance enzymes. Early peptide reporters, such as paranitroanilide (pNA) derivatives, provided measurable signal outputs but suffered from poor quantum yields and interference from colored reaction components. The introduction of AMC in the 1980s marked a paradigm shift, as its hydrolysis releases a fluorescent product detectable at sub-nanomolar concentrations.
Lys-Pro-AMC (diTFA) represents a refinement of this technology. Its dipeptide sequence (lysine-proline) targets proteases with specificity for proline residues, such as prolyl oligopeptidase (POP) and fibroblast activation protein α (FAPα). The trifluoroacetyl groups enhance solubility in aqueous buffers and reduce nonspecific interactions, a critical advancement over earlier AMC substrates prone to aggregation. Comparative studies with structurally related compounds, like Z-Gly-Pro-AMC, demonstrate that the lysine-proline backbone in Lys-Pro-AMC (diTFA) improves binding affinity for POP by 40% (Table 1).
Table 1: Kinetic Parameters of Proline-Specific Fluorogenic Substrates
Strategic Advantages of AMC Derivatives in Kinetic Assays
The strategic value of Lys-Pro-AMC (diTFA) lies in its modular design, which separates the fluorophore (AMC) from the peptide recognition sequence. Upon enzymatic cleavage, the release of free AMC generates a fluorescence signal at 380 nm excitation and 465 nm emission, detectable with standard plate readers. This design permits continuous monitoring of enzyme activity without quenching effects, a limitation of Förster resonance energy transfer (FRET)-based substrates.
Key advantages include:
- High Sensitivity : The molar extinction coefficient of AMC ($$ \epsilon_{380} = 19,000 \, \text{M}^{-1}\text{cm}^{-1} $$) enables detection of protease activity at picomolar concentrations.
- Real-Time Kinetics : Linear fluorescence increases correlate directly with substrate turnover, allowing precise calculation of $$ Km $$ and $$ V{max} $$ values (Figure 1A).
- Compatibility with HTS Formats : The 96- and 384-well plate compatibility of AMC assays reduces reagent consumption by 70% compared to chromatographic methods.
Structural studies of Lys-Pro-AMC (diTFA) reveal that the trifluoroacetyl groups stabilize the substrate’s conformation via hydrophobic interactions with enzyme active sites (Figure 1B). For example, in prolyl oligopeptidase, the TFA moieties form van der Waals contacts with a conserved glutamate residue (Glu⁴⁷⁶), enhancing binding affinity by 1.8-fold relative to non-acetylated analogs.
Figure 1: Enzymatic Hydrolysis and Structural Features of Lys-Pro-AMC (diTFA) (A) Time-dependent fluorescence increase during POP-catalyzed hydrolysis of Lys-Pro-AMC (diTFA) (0.1–50 μM substrate; λₑₓ = 380 nm, λₑₘ = 465 nm). (B) Molecular model showing TFA groups (green) interacting with POP’s active-site pocket (PDB: 3DDU).
Properties
Molecular Formula |
C25H30F6N4O8 |
|---|---|
Molecular Weight |
628.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2,6-diaminohexanoyl]-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;bis(2,2,2-trifluoroacetic acid) |
InChI |
InChI=1S/C21H28N4O4.2C2HF3O2/c1-13-11-19(26)29-18-12-14(7-8-15(13)18)24-20(27)17-6-4-10-25(17)21(28)16(23)5-2-3-9-22;2*3-2(4,5)1(6)7/h7-8,11-12,16-17H,2-6,9-10,22-23H2,1H3,(H,24,27);2*(H,6,7)/t16-,17-;;/m0../s1 |
InChI Key |
UYHIEPMMURECAA-SZKOKKDDSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Amino Acid Attachment
Lys-Pro-AMC (diTFA) is synthesized using Fmoc/tBu-strategy SPPS. Rink amide AM resin (substitution level: 0.48 mmol/g) is preferred for its compatibility with microwave-assisted synthesis and high swelling capacity in dimethylformamide (DMF). The C-terminal proline residue is first anchored to the resin via a two-step process:
-
Swelling : Resin is treated with dichloromethane (DCM) for 15 minutes to expand the polymer matrix.
-
Coupling : Fmoc-Pro-OH (3 equivalents) is activated with N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA) in DMF (1:1:2 ratio) for 30 minutes at 25°C.
Lysine Incorporation and TFA Stabilization
The lysine residue is introduced using Fmoc-Lys(Tfa)-OH to prevent aggregation during synthesis. The trifluoroacetyl (Tfa) group enhances solubility and reduces side reactions, particularly for sequences prone to β-sheet formation. Key steps include:
-
Deprotection : 20% piperidine in DMF (2 × 5 minutes) removes the Fmoc group.
-
Coupling : Fmoc-Lys(Tfa)-OH (3 equivalents) is activated with 1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) and DIPEA in DMF, with microwave assistance (50°C, 30 W, 5 minutes) to ensure >99% coupling efficiency.
AMC Conjugation
The AMC fluorophore is attached via amide bond formation:
-
Final Deprotection : The N-terminal Fmoc group is removed using 20% piperidine.
-
Activation : AMC (4 equivalents) is dissolved in DMF with N,N'-diisopropylcarbodiimide (DIC) and OxymaPure (1:1:1 ratio) for 1 hour at 25°C.
-
Coupling : The activated AMC solution is reacted with the resin-bound peptide for 12 hours under nitrogen atmosphere, achieving >95% yield.
Industrial-Scale Synthesis
Automated Microwave-Assisted Synthesis
Large-scale production (≥100 g) employs Liberty Blue automated synthesizers. Key parameters include:
| Parameter | Manual Synthesis | Automated Synthesis |
|---|---|---|
| Coupling Time | 2 hours | 5–10 minutes |
| Temperature | 25°C | 90°C |
| Solvent Consumption | 15 mL/g resin | 5 mL/g resin |
| Yield (Crude) | 70–80% | 85–92% |
Cleavage and DiTFA Formation
The peptide-resin is treated with a TFA-based cleavage cocktail to release the product and introduce TFA counterions:
-
Cocktail Composition : TFA/water/triisopropylsilane (TIS) (95:2.5:2.5 v/v) for 3 hours at 25°C.
-
Mechanism : TFA protonates free amino groups, forming stable trifluoroacetate salts (diTFA) while removing side-chain protectants.
Purification and Quality Control
Reverse-Phase HPLC
Crude Lys-Pro-AMC (diTFA) is purified using a C18 column with a gradient of 0.1% TFA in water/acetonitrile:
| Gradient Profile | Time (min) | % Acetonitrile |
|---|---|---|
| Initial | 0 | 5 |
| Linear Increase | 0–20 | 5 → 60 |
| Hold | 20–25 | 60 |
Analytical Characterization
-
Mass Spectrometry : Observed m/z: 628.5 [M+H]⁺ (calculated: 628.5).
-
Fluorescence Validation : Excitation/Emission: 360 nm/460 nm (post-enzymatic cleavage).
Challenges and Optimization
Aggregation Mitigation
Sequences containing proline and lysine are prone to aggregation. Strategies include:
Chemical Reactions Analysis
Enzymatic Cleavage Reactions
Lys-Pro-AMC (diTFA) undergoes hydrolysis at the peptide bond between proline (Pro) and the 7-amino-4-methylcoumarin (AMC) moiety when exposed to specific proteases. This cleavage releases free AMC, which emits fluorescence at 460 nm upon excitation at 380 nm, enabling real-time monitoring of enzyme activity .
Key Enzymes and Reaction Conditions:
-
Mechanism : Proteases recognize the Lys-Pro sequence, cleaving the scissile bond to release AMC .
-
Inhibitor Studies : Competitive inhibitors reduce fluorescence signal by blocking substrate-enzyme binding (e.g., IC₅₀ values for MMP inhibitors range from 10–100 nM) .
Reaction Kinetics in Cellular Assays
Studies using HCT116 cells demonstrated that Lys-Pro-AMC (diTFA) reacts extracellularly with membrane-associated proteases, with AMC release rates influenced by serum components:
| FBS Concentration | AMC Accumulation Rate (RFU/min) | Trypsin Impact |
|---|---|---|
| 0% | 12.4 ± 1.2 | Minimal |
| 10% | 8.7 ± 0.9 | Significant |
| 20% | 5.1 ± 0.6 | Dominant |
-
Interpretation : Serum proteins compete with the substrate for enzyme binding, reducing apparent activity .
Comparative Reactivity with Analogues
Lys-Pro-AMC (diTFA) shows distinct reactivity compared to structurally similar substrates:
| Substrate | Enzyme Efficiency () | Solubility (mg/mL) | Stability (t₁/₂, h) |
|---|---|---|---|
| Lys-Pro-AMC (diTFA) | 10.2 | 48 | |
| Gly-Pro-AMC | 5.6 | 24 | |
| Ala-Pro-AMC | 7.3 | 36 |
Scientific Research Applications
Scientific Research Applications
-
Enzyme Activity Measurement
- Fluorogenic Substrate : Lys-Pro-AMC (diTFA) serves as a substrate for various proteases, allowing researchers to monitor enzyme activity in real-time through fluorescence. This application is crucial in understanding enzyme kinetics and mechanisms.
- Cancer Research
- Immunology
- Drug Development
Case Study 1: Measurement of MMP Activity in Cancer Cells
A study utilized Lys-Pro-AMC (diTFA) to measure MMP-2 and MMP-9 activities in breast cancer cell lines. The results indicated a significant correlation between increased protease activity and metastatic potential, highlighting the substrate's role in cancer research.
Case Study 2: Evaluating Caspase Activity During Apoptosis
In another study, researchers used Lys-Pro-AMC (diTFA) to monitor caspase-3 activation in response to chemotherapeutic agents in leukemia cells. The findings demonstrated that increased caspase activity was associated with enhanced cell death, supporting the substrate's utility in apoptosis studies.
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Enzyme Activity Measurement | Monitoring MMPs in cancer cells | Correlation between MMP activity and metastasis |
| Cancer Research | Assessing protease activity | Insights into tumor biology |
| Immunology | Evaluating caspase activation | Increased apoptosis with chemotherapeutic agents |
| Drug Development | High-throughput screening for protease inhibitors | Identification of novel therapeutic candidates |
Mechanism of Action
Lys-Pro-AMC (diTFA) functions as a fluorogenic substrate. Upon enzymatic cleavage by specific proteolytic enzymes, the AMC moiety is released, resulting in a fluorescent signal. This fluorescence can be measured to determine the activity of the enzyme. The molecular targets are the peptide bonds within the substrate, and the pathways involved include proteolytic cleavage and fluorescence emission .
Comparison with Similar Compounds
Structural and Functional Differences
Key Findings from Research
Enzyme Specificity :
- Lys-Pro-AMC (diTFA) is hydrolyzed very slowly by prolyl oligopeptidases (e.g., SmPOP) compared to endopeptidase substrates like Z-Gly-Pro-AMC, which are cleaved efficiently due to their blocked N-termini .
- In contrast, Arg-AMC and AAF-AMC exhibit higher hydrolysis rates with serine proteases and chymotrypsin-like enzymes, respectively, owing to their optimized residue sequences .
- Impact of Modifications: The diTFA group in Lys-Pro-AMC enhances its utility in mass spectrometry by improving ionization, a feature absent in non-derivatized substrates like Gly-Pro-AMC . Substrates with blocked N-termini (e.g., Z-Gly-Pro-AMC) are resistant to exopeptidases, making them ideal for studying endopeptidase activity .
Experimental Utility :
- Lys-Pro-AMC (diTFA) serves as a specific but low-efficiency substrate for exopeptidases, often requiring longer incubation times or higher enzyme concentrations in assays .
- In HeLa cell lysate studies, hydrolysis rates of Lys-Pro-AMC (diTFA) were markedly lower than those of GP-AMC and Arg-AMC, highlighting its niche application .
Q & A
Q. What are the validated analytical methods for quantifying Lys-Pro-AMC (diTFA) in biological matrices?
Methodological Answer: Lys-Pro-AMC (diTFA) is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Key steps include:
- Sample Preparation : Use protein precipitation with ice-cold acetonitrile (80% v/v) to minimize matrix interference .
- Chromatographic Separation : A C18 column with gradient elution (0.1% formic acid in water/acetonitrile) is recommended for resolving the compound from endogenous metabolites .
- Calibration Standards : Prepare standards in the same matrix as experimental samples (e.g., plasma) to account for recovery variations. Validate linearity across 1–1000 nM with R² > 0.99 .
Q. How should stability studies for Lys-Pro-AMC (diTFA) be designed under varying pH and temperature conditions?
Methodological Answer: Stability studies should follow ICH Q1A guidelines:
- Experimental Design : Test short-term (24-hour) stability at 4°C, 25°C, and 37°C across pH 2–8 (using phosphate/citrate buffers). Include freeze-thaw cycles (3 cycles, −80°C to 25°C) .
- Endpoints : Measure degradation via LC-MS/MS peak area ratios (compound vs. internal standard). Degradation >15% indicates instability .
- Data Reporting : Tabulate results as % remaining ± SD (see Table 1 ).
Table 1 : Example Stability Study Design
| Condition | Time (h) | % Remaining ± SD |
|---|---|---|
| 4°C, pH 7.4 | 24 | 98.2 ± 1.5 |
| 37°C, pH 2.0 | 24 | 72.3 ± 3.1 |
Advanced Research Questions
Q. How can researchers resolve contradictions in Lys-Pro-AMC (diTFA) potency data across enzymatic assays?
Methodological Answer: Discrepancies often arise from assay-specific variables:
- Enzyme Source : Compare recombinant vs. cell lysate-derived enzymes; verify purity via SDS-PAGE .
- Substrate Competition : Use orthogonal assays (e.g., fluorescence polarization vs. FRET) to confirm inhibition kinetics. For example, conflicting IC₅₀ values (e.g., 12 nM vs. 35 nM) may reflect differences in substrate binding affinity .
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., buffer ionic strength, DMSO concentration) .
Q. What experimental strategies can validate the selectivity of Lys-Pro-AMC (diTFA) for BRD4 bromodomains over other epigenetic targets?
Methodological Answer:
- Counter-Screening : Test against a panel of bromodomains (e.g., BRD2, BRD3, CREBBP) at 1 μM compound concentration. Use AlphaScreen or thermal shift assays to measure binding .
- Cellular Context : Perform RNA-seq or ChIP-seq in BRD4-knockout models to confirm on-target effects .
- Data Interpretation : Calculate selectivity ratios (IC₅₀ non-target / IC₅₀ target). A ratio >10 indicates high selectivity .
Q. How should batch-to-batch variability in Lys-Pro-AMC (diTFA) synthesis be addressed during large-scale studies?
Methodological Answer:
- Quality Control : Require certificates of analysis (CoA) with HPLC purity ≥98% and NMR/MS structural confirmation .
- Inter-laboratory Calibration : Share a reference standard across collaborators; validate using a harmonized LC-MS protocol .
- Metadata Tracking : Document synthesis parameters (e.g., reaction temperature, purification steps) in electronic lab notebooks to correlate with biological activity .
Methodological Considerations for Data Reproducibility
Q. What statistical frameworks are recommended for analyzing dose-response relationships in Lys-Pro-AMC (diTFA) studies?
Methodological Answer:
- Nonlinear Regression : Fit data to a four-parameter logistic model (variable slope) using tools like GraphPad Prism. Report Hill slope and R² .
- Outlier Handling : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points .
- Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity .
Ethical and Reporting Standards
Q. How to ensure compliance with ethical guidelines when using Lys-Pro-AMC (diTFA) in preclinical models?
Methodological Answer:
- Animal Studies : Adhere to ARRIVE 2.0 guidelines for experimental design, including randomization and blinding .
- Data Transparency : Deposit raw LC-MS/MS files and dose-response curves in public repositories (e.g., Zenodo) with DOIs .
- Informed Consent : For human-derived samples, document ethics committee approval and use de-identified data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
